N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide
Overview
Description
N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide: is an organic compound that belongs to the class of acetamides It features a benzyl group substituted with a methoxy group at the ortho position, an indole moiety with a methyl group at the 2-position, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 2-methylindole with an appropriate acylating agent under acidic or basic conditions.
Benzylation: The 2-methoxybenzyl group is introduced via a nucleophilic substitution reaction, where 2-methoxybenzyl chloride reacts with the indole derivative in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the benzylated indole derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorinating agents, or nitrating mixtures.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Functionalized methoxybenzyl derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity, while the acetamide linkage can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-(1H-indol-1-yl)acetamide: Lacks the methyl group at the 2-position of the indole moiety.
N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)propionamide: Contains a propionamide group instead of an acetamide group.
N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)butyramide: Contains a butyramide group instead of an acetamide group.
Uniqueness
N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-methylindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-11-15-7-3-5-9-17(15)21(14)13-19(22)20-12-16-8-4-6-10-18(16)23-2/h3-11H,12-13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOLATUQLDMUCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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